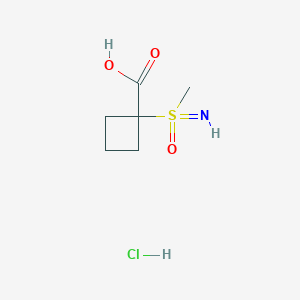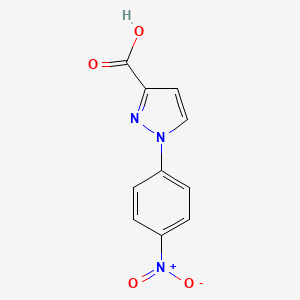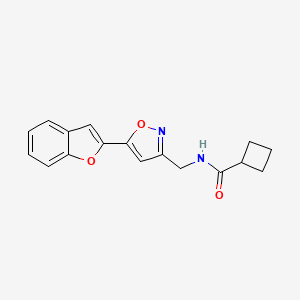![molecular formula C21H21BrN2O3 B2779266 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide CAS No. 921565-07-3](/img/structure/B2779266.png)
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide is a chemical compound with the following properties:
- CAS Number : 921565-28-8
- Molecular Formula : C21H21BrN2O3
- Molecular Weight : 429.314 g/mol
- Chemical Structure :
Synthesis Analysis
- The synthesis pathway for this compound involves specific reactions and reagents. Unfortunately, I don’t have access to the exact synthetic route for this compound.
Molecular Structure Analysis
- The molecular structure consists of a tetrahydrobenzo[b][1,4]oxazepin ring system with an allyl group and a bromobenzamide moiety attached.
- The presence of the oxazepin ring confers unique properties to the compound.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound would depend on its functional groups and reactivity.
- Without detailed information, it’s challenging to predict specific reactions.
Physical And Chemical Properties Analysis
- Physical properties (melting point, solubility, etc.) would need experimental determination.
- Chemical properties would involve its reactivity, stability, and behavior under various conditions.
科学的研究の応用
Photophysical Properties
Research on compounds related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide includes studies on their photophysical properties. For example, Petrovskii et al. (2017) studied the synthesis, crystal structure, and photophysical properties of similar compounds, highlighting their strong blue emission in dichloromethane, which could have implications for photophysical applications (Petrovskii et al., 2017).
Protein-Tyrosine Kinase Inhibition
Li et al. (2017) synthesized and characterized novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, demonstrating their inhibitory activities against protein-tyrosine kinases (PTKs). These compounds' ability to effectively bind to the active pockets of the protein through intermolecular interactions makes them significant in studies related to enzyme inhibition and potential therapeutic applications (Li et al., 2017).
Antibacterial Activity
Research by Palkar et al. (2017) on compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide, specifically 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, revealed promising antibacterial activity. This indicates potential applications in developing new antibacterial agents (Palkar et al., 2017).
Synthesis and Structural Analysis
Almansour et al. (2016) focused on the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. Their work, involving detailed structural analysis using spectroscopic and X-ray diffraction methods, contributes to the understanding of such compounds' chemical properties and potential applications in various fields, including materials science and pharmaceutical research (Almansour et al., 2016).
Tubulin Binding and Anti-Cancer Properties
The study by Edwards et al. (2011) on methoxy- and hydroxy-substituted dibenz[c,e]oxepines, which share structural similarities with the compound , demonstrated their ability to inhibit tubulin polymerization and their potential as anti-cancer agents. This highlights the potential application of such compounds in cancer therapy (Edwards et al., 2011).
Safety And Hazards
- Safety data would depend on experimental results and toxicity studies.
- Always handle chemical compounds with proper precautions.
将来の方向性
- Further research could explore its potential applications, biological activity, and optimization of synthesis.
- Investigate its pharmacological properties and potential therapeutic uses.
特性
IUPAC Name |
3-bromo-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-4-10-24-17-9-8-16(12-18(17)27-13-21(2,3)20(24)26)23-19(25)14-6-5-7-15(22)11-14/h4-9,11-12H,1,10,13H2,2-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWCNTOECYDPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)Br)N(C1=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-bromobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2779183.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2779185.png)
![5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2779187.png)
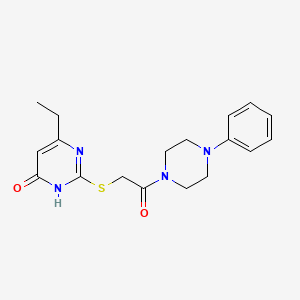
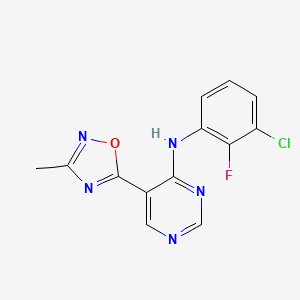
![N-[3-(2-methoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]thiophene-2-carboxamide](/img/structure/B2779191.png)
![N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2779192.png)
![2,2-dimethyl-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-dioxane-4,6-dione](/img/structure/B2779194.png)
![8-(2-Fluorobenzyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2779196.png)
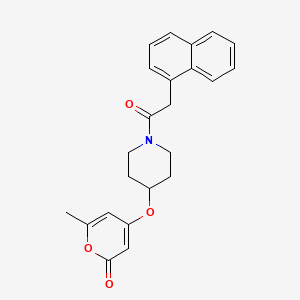
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-3-carboxamide](/img/structure/B2779198.png)
